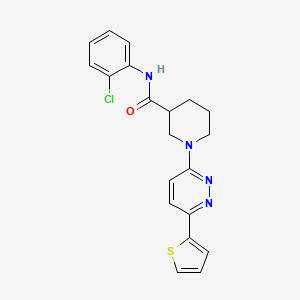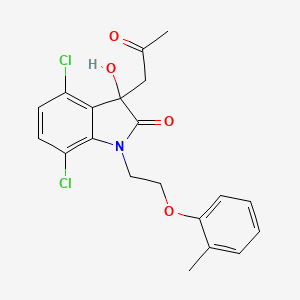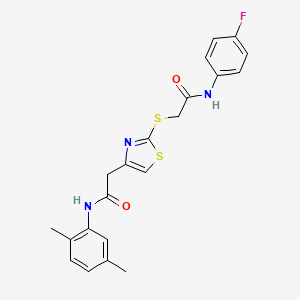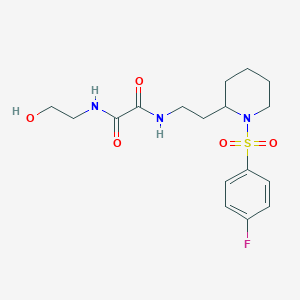![molecular formula C19H18ClN3O2S B2363236 3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689766-69-6](/img/structure/B2363236.png)
3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as CMMSQ, is a synthetic compound that belongs to the quinazolinone class of compounds. It has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.
科学的研究の応用
Synthesis and Chemical Properties
- Quinazolinone derivatives, including structures similar to 3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, have been synthesized and studied for their chemical properties. For instance, Kut et al. (2020) described the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, demonstrating the versatility of quinazolinone compounds in chemical reactions (Kut, Onysko, & Lendel, 2020).
Biological Activity and Applications
Antimicrobial Activity : Patel et al. (2012) synthesized pyrazolyl-quinazolin-4(3H)-ones, closely related to the target compound, and evaluated them for antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Patel, Shaikh, & Barat, 2012).
Cancer Research : Noolvi and Patel (2013) studied 2,3,7-trisubstituted Quinazoline derivatives for anticancer activity and EGFR-tyrosine kinase inhibition, suggesting the potential of quinazolinone compounds in cancer research and therapy (Noolvi & Patel, 2013).
Antihistaminic Agents : Alagarsamy et al. (2014) developed quinazolin-4(3H)-one derivatives as antihistamine agents, showcasing the therapeutic applications of quinazolinone compounds in treating allergic reactions (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).
Drug Development and Synthesis
- The synthesis and characterization of various quinazolinone derivatives have been a focus of several studies, contributing to drug development and the understanding of their pharmacological properties. For example, research by Alagarsamy et al. (2012) on the synthesis of novel quinazolinone derivatives as H1-Antihistaminic Agents highlights this application (Alagarsamy & Parthiban, 2012).
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-16-4-2-1-3-13(16)12-23-18(24)15-11-14(22-7-9-25-10-8-22)5-6-17(15)21-19(23)26/h1-6,11H,7-10,12H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCQQXXPCKTTTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)



![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)

![Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate](/img/structure/B2363165.png)
![3-methyl-2-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2363166.png)
![N-[(3-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B2363167.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2363168.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363169.png)


![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2363174.png)